N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a dual thiadiazole core: one substituted with an ethylthio group and the other with a furan-2-yl moiety, linked via a piperidinyl-acetamide bridge. This structural complexity positions it within a class of compounds known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S3/c1-2-26-17-22-21-16(28-17)18-13(24)10-23-7-5-11(6-8-23)14-19-20-15(27-14)12-4-3-9-25-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAHWPANQCVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring system is recognized for its significant pharmacological potential. Compounds containing this moiety exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Anticonvulsant
- Antidiabetic
Recent studies have highlighted that derivatives of this scaffold can inhibit various biological pathways and exhibit low toxicity profiles due to their structural characteristics .
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like ampicillin . The presence of the furan and piperidine moieties in the target compound may enhance its interaction with microbial targets.
Anticancer Properties
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. These compounds can inhibit DNA synthesis and impact cell division processes critical in tumorigenesis. For example, certain derivatives have been shown to effectively target HepG2 and A549 cancer cell lines . The proposed mechanisms include inhibition of key kinases involved in cancer progression and interference with RNA synthesis .
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Thiadiazole derivatives have demonstrated anti-inflammatory effects by modulating inflammatory mediators and pathways. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can significantly alter activity profiles. For instance:
| Substituent | Biological Activity |
|---|---|
| Ethylthio group | Enhances antimicrobial activity |
| Furan moiety | Potentially increases anticancer effects |
| Piperidine ring | May improve bioavailability and receptor binding |
These modifications highlight the importance of chemical structure in determining the efficacy of the compound .
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Antimicrobial Study : A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Research : A study involving a series of thiadiazole derivatives revealed that modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that structural variations can lead to improved therapeutic agents .
- Anti-inflammatory Evaluation : In vivo models demonstrated that certain thiadiazole derivatives reduced inflammation markers significantly compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares core structural motifs with other 1,3,4-thiadiazole derivatives but differs in substituent chemistry. Key comparisons are summarized in Table 1:
Key Observations:
Substituent Effects on Solubility: The ethylthio group in the target compound may enhance lipophilicity compared to benzylsulfanyl () or chlorophenyl () substituents.
Thermal Stability :
- Melting points of analogs correlate with substituent polarity. For example, 4g (fluorophenyl) has a higher melting point (203–205°C) than 4h (furan-carbonyl, 180–182°C), suggesting stronger intermolecular interactions in fluorinated derivatives .
Research Findings and Gaps
- Anticancer Potential: The dual thiadiazole-piperidine architecture in the target compound mirrors bioactive scaffolds in and . However, the furan substituent’s role remains unexplored compared to fluorophenyl or benzyl groups .
- Structural Interactions : highlights intramolecular S···O hypervalent interactions (2.625–2.628 Å) in thiadiazole-acetamide derivatives, which may stabilize the target compound’s conformation and enhance receptor binding .
Preparation Methods
Synthetic Pathway Design and Intermediate Preparation
Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
The foundational step involves preparing the 1,3,4-thiadiazole core. As described in, 5-(ethylthio)-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives. Key steps include:
Chloroacetylation of the Thiadiazole Amine
The amine intermediate is acetylated to introduce a reactive chloroacetamide group:
- Procedure : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine (0.017 mol) reacts with chloroacetyl chloride (0.019 mol) in tetrahydrofuran (THF) at 0°C, catalyzed by trimethylamine.
- Product : 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 1b in).
- Characterization : IR shows C=O stretching at 1705 cm⁻¹; ¹H-NMR displays ethylthio protons at δ 1.27–1.33 ppm (triplet) and δ 3.01–3.20 ppm (quartet).
Preparation of 4-(5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl)Piperidine
The piperidine moiety is functionalized with a furan-thiadiazole group:
Final Coupling Reaction
Nucleophilic Substitution to Form the Acetamide Bridge
The chloroacetamide intermediate reacts with the functionalized piperidine:
- Conditions : 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (2.6 mmol), and potassium carbonate (2.6 mmol) in acetone at 25°C for 5 h.
- Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield the final product.
- Yield : 78–82%.
Structural Characterization and Spectral Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H-NMR (DMSO-d₆, 300 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperidine CH₂ | 2.50–2.52 | Multiplet |
| Ethylthio (–SCH₂CH₃) | 1.27–1.33 / 3.01–3.20 | Triplet/Quartet |
| Furan aromatic protons | 6.77–7.21 | Singlet |
¹³C-NMR (75 MHz)
Physicochemical and Pharmacokinetic Profiling
Drug-Likeness Parameters (Molinspiration)
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 2.1 |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 8 |
| Polar surface area | 98.5 Ų |
Critical Analysis of Methodologies
Advantages of Microwave-Assisted Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
